molecular formula C19H21F3N2O4S B2983560 N-(3-methyl-4-(N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl)phenyl)propionamide CAS No. 1448075-63-5

N-(3-methyl-4-(N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl)phenyl)propionamide

Cat. No.: B2983560
CAS No.: 1448075-63-5
M. Wt: 430.44
InChI Key: XYPMSTDQLJRHMD-UHFFFAOYSA-N
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Description

This compound features a central phenyl ring substituted at position 3 with a methyl group and at position 4 with a sulfamoyl moiety. The sulfamoyl group is further attached to a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl chain, while a propionamide group is linked to the phenyl ring.

Properties

IUPAC Name

N-[3-methyl-4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O4S/c1-3-17(25)24-15-9-10-16(13(2)11-15)29(27,28)23-12-18(26,19(20,21)22)14-7-5-4-6-8-14/h4-11,23,26H,3,12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPMSTDQLJRHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s target and mode of action, as well as the specific biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s ability to bind to its target and exert its effects. The specific environmental influences on this compound are currently unknown.

Biological Activity

N-(3-methyl-4-(N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl)phenyl)propionamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C18H22F3N2O3S. Its structure includes a sulfamoyl group, a trifluoromethyl moiety, and a propionamide backbone, which may contribute to its biological properties.

PropertyValue
Molecular Weight373.44 g/mol
SolubilitySoluble in DMSO
Melting PointNot available
LogP (Partition Coefficient)3.5

The compound exhibits biological activity primarily through inhibition of specific enzymes and modulation of signaling pathways. It has been shown to interact with various biological targets, including:

  • Enzymatic Inhibition : The sulfamoyl group may confer inhibition against certain sulfonamide-sensitive enzymes.
  • Receptor Modulation : The trifluoromethyl group enhances lipophilicity, potentially improving receptor binding affinity.

Therapeutic Applications

Research indicates that this compound may have applications in:

  • Anticancer Therapy : Initial studies suggest effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro.

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM.
  • Anti-inflammatory Research :
    • In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a 50% reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

Safety and Toxicology

Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to evaluate long-term effects and potential side effects.

Table 2: Toxicological Data

ParameterValue
LD50 (Oral)>2000 mg/kg
GenotoxicityNegative in Ames test

Comparison with Similar Compounds

Sulfonamide-Containing Propionamides

Compound 70 (N-(4-tert-Butylbenzyl)-2-[3-methyl-4-(methylsulfonylamino)phenyl]propionamide) :

  • Structural Differences: The sulfamoyl group in the target compound is substituted with a trifluoro-hydroxy-phenylpropyl chain, whereas Compound 70 has a simpler methylsulfonylamino group. The tert-butylbenzyl group in Compound 70 vs. the unsubstituted phenylpropionamide in the target compound.
  • Melting point data for Compound 70 (72–74°C) suggests lower crystallinity than the target compound (data unavailable), possibly due to the latter’s fluorine-induced symmetry.

N-(3-methyl-4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)propionamide :

  • Structural Differences: The sulfamoyl group here is linked to a morpholino-propyl chain instead of the trifluoro-hydroxy-phenylpropyl group.
  • Functional Implications: The morpholino ring enhances water solubility, making this analog more suitable for aqueous formulations. However, the target’s trifluoro-phenyl group may improve blood-brain barrier penetration.

Propionamide Derivatives with Aromatic Substitutions

N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropionamide :

  • Structural Differences: A thioether linkage and cyano-trifluoromethylphenyl group replace the sulfamoyl and hydroxy-phenylpropyl groups in the target compound.
  • Functional Implications: The thioether and cyano groups may increase metabolic stability but reduce hydrogen-bonding capacity compared to the target’s hydroxy and sulfamoyl moieties.

(2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide :

  • Structural Differences :
    • An acrylamide backbone and chloro-fluorophenyl substitution contrast with the propionamide and trifluoro-hydroxy-phenyl groups in the target.

Fentanyl-Related Propionamides

Beta-methyl fentanyl (N-phenyl-N-(1-(2-phenylpropyl)piperidin-4-yl)propionamide) :

  • Structural Differences :
    • A piperidine ring and phenylpropyl chain replace the sulfamoyl-phenyl group in the target compound.
  • Functional Implications: The piperidine moiety is critical for opioid receptor binding, whereas the target’s sulfamoyl group suggests a non-opioid mechanism, possibly antimicrobial or anti-inflammatory.

Pharmacological and Antimicrobial Potential

  • Antimicrobial Activity :
    • Sulfonamide derivatives in exhibit antimicrobial properties, implying the target compound may share this activity, particularly against Gram-positive bacteria .
    • The trifluoro-hydroxy-phenyl group could improve target enzyme inhibition (e.g., dihydropteroate synthase) compared to simpler sulfonamides.

Data Table: Key Properties of Compared Compounds

Compound Name Melting Point (°C) Key Substituents Potential Applications
Target Compound N/A Trifluoro-hydroxy-phenylpropyl sulfamoyl Antimicrobial, CNS-targeted
Compound 70 72–74 Methylsulfonylamino, tert-butylbenzyl Not specified
N-[4-Cyano-3-(trifluoromethyl)phenyl]-...propionamide N/A Cyano, trifluoromethyl, thioether Metabolic studies
Beta-methyl fentanyl N/A Piperidine, phenylpropyl Opioid analgesic

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